N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C22H18FN3O and its molecular weight is 359.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Fluorophenyl group : Enhances lipophilicity and may influence biological activity.
- Methylimidazo[1,2-a]pyridine core : Known for diverse biological activities.
- Phenylacetamide moiety : Often associated with various pharmacological effects.
The molecular formula of this compound is C22H20FN3O, with a molecular weight of approximately 363.42 g/mol.
Anticancer Properties
Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant anticancer activity. A study focused on related compounds demonstrated their effectiveness against various cancer cell lines, notably:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
2b | PC3 (prostate carcinoma) | 52 | |
2c | MCF-7 (breast cancer) | 100 | |
Imatinib | PC3 | 40 |
The compounds were shown to induce cytotoxic effects, particularly against prostate carcinoma cells. The presence of the fluorophenyl group was noted to enhance the cytotoxicity compared to other substituents such as methoxy groups.
The mechanism by which these compounds exert their anticancer effects appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Potential interference with signaling pathways critical for tumor growth.
In vitro studies have shown that these compounds can lead to significant reductions in cell viability in treated cultures, suggesting their potential as therapeutic agents for cancer treatment.
Antibacterial and Antiparasitic Activity
In addition to anticancer properties, some studies have explored the antibacterial and antiparasitic activities of phenylacetamide derivatives. For instance:
- Antibacterial Testing : Compounds were evaluated against various bacterial strains, showing promising results with effective concentrations lower than those of standard antibiotics.
These findings indicate that the compound may also serve as a lead for developing new antimicrobial agents.
Study on Phenylacetamide Derivatives
A comprehensive study on a series of phenylacetamide derivatives highlighted their potential as anticancer agents. The research involved synthesizing various derivatives and evaluating their biological activity through MTS assays across multiple cancer cell lines (PC3, MCF-7, HL-60). Key findings included:
- Higher efficacy observed in compounds with nitro substituents compared to those with methoxy groups.
- Lower overall toxicity , making them suitable candidates for further development as therapeutic agents.
Structure-Activity Relationship (SAR)
Preliminary SAR studies have suggested that modifications to the imidazo[1,2-a]pyridine core can significantly impact biological activity. The introduction of various substituents has been shown to alter both potency and selectivity towards different cellular targets.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-15-11-12-26-19(13-15)24-21(17-7-9-18(23)10-8-17)22(26)25-20(27)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKXTSCIPVEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.